2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine
Overview
Description
“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” is a chemical compound with the molecular formula C7H4Cl2N2S . It has an average mass of 219.091 Da and a monoisotopic mass of 217.947220 Da . It is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” involves several steps, including cyclization, chlorination, and nucleophilic substitution . There are also methods involving oxidative annulation of anilines, aryl ketones, and DMSO .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” consists of a thieno[2,3-D]pyrimidine core with two chlorine atoms and one methyl group attached .
Chemical Reactions Analysis
“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . It can also undergo various other reactions, such as oxidative dehydrogenation, annulation, and oxidative aromatization .
Physical And Chemical Properties Analysis
“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 53.3±0.3 cm3, and its polar surface area is 54 Å2 . The compound has a molar volume of 139.7±3.0 cm3 .
Scientific Research Applications
Application 1: Anti-inflammatory Activities of Pyrimidines
- Summary of the Application : Pyrimidines, including 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This compound is part of the larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
- Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine
- Summary of the Application : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
- Methods of Application or Experimental Procedures : This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .
- Results or Outcomes : The outcome of this reaction is the production of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Application 3: Synthesis of PI3K Inhibitor
- Summary of the Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of PI3K inhibitors . PI3K inhibitors are a class of medication that function by inhibiting the phosphoinositide 3-kinases (PI3Ks), which are part of the cellular functions like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
- Results or Outcomes : The outcome of this application is the production of PI3K inhibitors, which have potential therapeutic applications in cancer treatment .
Application 4: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
- Summary of the Application : Pyrimidines, including 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine, are used in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives . These derivatives have shown potential anti-inflammatory activity .
- Results or Outcomes : Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity . Among the target pyrimidines, compound (125) with an isopropylamine side chain was found to be the most potent .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-methylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJVRHXVISHQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481266 | |
Record name | 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine | |
CAS RN |
56844-38-3 | |
Record name | 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56844-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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